Home > Products > Screening Compounds P104286 > 3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid
3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid - 1178153-34-8

3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid

Catalog Number: EVT-2980219
CAS Number: 1178153-34-8
Molecular Formula: C6H6F2N2O3
Molecular Weight: 192.122
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(5-Aryl-1,3,4-oxadiazol-2-yl)-3-hydroxybutan-2-one Derivatives

Compound Description: This group of compounds features a 1,3,4-oxadiazole ring substituted at the 5-position with an aryl group. These derivatives also possess a hydroxybutan-2-one moiety at the 3-position of the oxadiazole ring. They were synthesized through a one-pot, three-component reaction involving biacetyl, (N-isocyanimino)triphenylphosphorane, and aromatic carboxylic acids [].

Relevance: These compounds, like 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid, highlight the versatility of the 1,3,4-oxadiazole scaffold for incorporating various substituents. The difference lies in the nature of the substituent at the 5-position (aryl group vs. difluoromethyl group) and the presence of a hydroxybutan-2-one moiety instead of a propanoic acid chain in the related compounds [].

Relevance: The structural similarity lies in the 1,3,4-oxadiazole ring and the presence of an aryl substituent at the 5-position, which is a key structural feature also present in 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid. The distinction arises from the difluoromethyl group in the target compound compared to the substituted aryl group and the presence of a different propanone-based substituent at the 3-position of the oxadiazole ring in the related compounds [].

3-[5-(Substituted Phenyl)-[1,3,4] Oxadiazol-2-yl]-1H-Indazole

Compound Description: These derivatives consist of a 1H-Indazole nucleus linked to a 1,3,4-oxadiazole ring through the 3-position. The oxadiazole ring, in this case, bears a substituted phenyl ring at the 5-position. The synthesis of these compounds was achieved with good yields [].

Relevance: The shared feature between these compounds and 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid is the 1,3,4-oxadiazole ring system. The structural variation arises from the presence of a 1H-Indazole moiety in place of the propanoic acid substituent found in the target compound, and a substituted phenyl group at position 5 of the oxadiazole ring instead of the difluoromethyl group [].

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

Compound Description: This set of compounds comprises a (4-fluorophenyl)(indolizin-3-yl)methanone scaffold with a 5-phenyl-1,3,4-oxadiazol-2-yl group attached to the 1-position of the indolizine ring. These compounds were found to exhibit promising anticancer and antimicrobial activities [].

Relevance: The connection to 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid lies in the presence of the 1,3,4-oxadiazole ring. The variations stem from the different substituents on the oxadiazole ring and the presence of a complex (4-fluorophenyl)(indolizin-3-yl)methanone system instead of the propanoic acid side chain found in the target compound [].

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: These compounds are characterized by an acetamide core bearing a 2,3-dihydro-1,4-benzodioxin-6-yl group on the nitrogen atom and a [5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl moiety at the 2-position. Many of these compounds exhibited potent antibacterial activity [].

Relevance: These compounds and 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid share the 1,3,4-oxadiazole motif, though the former incorporates a sulfur linker absent in the latter. Additionally, the substitution patterns and the presence of a benzodioxane moiety in the related compounds differentiate them from the target compound [].

2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives

Compound Description: These derivatives feature a thiazolidin-4-one ring system with a 1,3,4-oxadiazole or 1,3,4-thiadiazole moiety attached to the 3-position. The oxadiazole/thiadiazole rings can be further substituted at the 5-position. These compounds exhibited promising anticancer, antimicrobial, and antioxidant activities [].

N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}Acetamide

Compound Description: This compound comprises an acetamide core linked to a 2,6-dimethylphenyl group and a [5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl moiety. The compound was subjected to stress degradation studies, highlighting its susceptibility to degradation under various conditions [].

Relevance: The common feature between this compound and 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid is the presence of the 1,3,4-oxadiazole unit. The distinction arises from the presence of the sulfur linker, the indole moiety, and the different substituents on the acetamide group in the related compound compared to the target compound [].

N-{5-[(E)-1-aroylmethyl-2-(2-furyl) vinyl]-1,3,4-oxadiazol-2-yl} -p-toluenesulfonamides

Compound Description: These compounds feature a p-toluenesulfonamide group attached to a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a [(E)-1-aroylmethyl-2-(2-furyl)vinyl] moiety. Their synthesis involved a multi-step process [].

Relevance: These compounds, like 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid, demonstrate the use of the 1,3,4-oxadiazole scaffold in constructing diverse structures. The distinction lies in the presence of the sulfonamide group, the complex vinyl substituent, and the absence of a carboxylic acid functionality in the related compounds compared to the target compound [].

2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole

Compound Description: This series of compounds features a 1,3-benzoxazole moiety linked to a 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol through a sulfur-containing bridge. These compounds showed a broad spectrum of biological activities, including antimicrobial, antioxidant, and antitubercular effects [].

Tris(5‐aryl‐1,3,4‐oxadiazol‐2‐yl)‐1,3,5‐triazines

Compound Description: These are C3-symmetrical, star-shaped compounds featuring a central 1,3,5-triazine core connected to three 5-aryl-1,3,4-oxadiazole units. These compounds exhibit interesting liquid crystal properties, with their thermal and optical characteristics tunable by modifying the alkoxy side chains on the aryl substituents [].

N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamide Analogues

Compound Description: These compounds contain a benzamide group connected to a 1,3,4-oxadiazole ring through a methylene bridge. The oxadiazole ring is substituted at the 5-position with an alkylthio group. These compounds showed potential as alkaline phosphatase inhibitors [].

(5‐R‐1,3,4‐Oxadiazol‐2‐yl)furoxans

Compound Description: These compounds combine a furoxan ring with a 1,3,4-oxadiazole ring at the 5-position. The 'R' group represents various aliphatic, aromatic, or heterocyclic substituents, highlighting the versatility of this scaffold for creating diverse chemical entities [].

2-(5-aryl-1,3,4-oxadiazol-2-yl thio)propanoic acids

Compound Description: These compounds consist of a propanoic acid core with a 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) substituent. They were studied for their antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus [].

3-(5-(substitudelythio)-1,3,4-oxadiazol-2-yl)-2H-Chromen-2-ones

Compound Description: These compounds comprise a 2H-Chromen-2-one (also known as coumarin) scaffold with a 3-(5-(substitudelythio)-1,3,4-oxadiazol-2-yl) group attached to the 3-position of the coumarin ring [].

1,1,1-Trifluoro-2-(5-aryl-1,3,4-oxadiazol-2-yl)-2-propanol Derivatives

Compound Description: This series features a 1,1,1-trifluoro-2-propanol moiety with a 5-aryl-1,3,4-oxadiazol-2-yl group attached to the 2-position. These sterically congested compounds were synthesized via an intramolecular aza-Wittig reaction using (N-isocyanimino)triphenylphosphorane, 1,1,1-trifluoroacetone, and various aromatic or heteroaromatic carboxylic acids [].

1-Methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles

Compound Description: This group of compounds is characterized by a pyrrole ring substituted with a nitro group at the 4-position and a 1,3,4-oxadiazole ring at the 2-position. The nitrogen at the 1-position of the pyrrole is methylated. These compounds were synthesized as part of a study exploring the chemistry of substituted pyrroles [].

5-Bromo-3-(5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)pyridine-2-Amine

Compound Description: This compound features a pyridine ring with bromine and amine substituents at positions 5 and 2, respectively. A 5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl group is attached to the 3-position of the pyridine ring. The compound was synthesized using microwave irradiation to improve reaction yield and time [].

N -substituted 2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds is characterized by an acetamide core linked to a substituted nitrogen and a [5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl moiety. These compounds showed promising antimicrobial activity and exhibited inhibitory activity against α-glucosidase, butyrylcholinesterase, and lipoxygenase [].

Relevance: The connection with 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid lies in the presence of the 1,3,4-oxadiazole ring. The variations arise from the sulfur linker, the indole moiety, the substituted acetamide group, and the lack of a carboxylic acid function in the related compounds [].

(E)-1,2-Bis(5-aryl-1,3,4-oxadiazol-2-yl)ethenes

Compound Description: This group of compounds consists of two 5-aryl-1,3,4-oxadiazole units linked together via an ethene bridge. This symmetrical arrangement leads to interesting electronic properties, making them potentially useful in materials chemistry [].

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: These compounds feature a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core with a 5-phenyl-1,3,4-oxadiazol-2-yl group attached at the 6-position. These compounds were synthesized and tested for antimicrobial activity [].

1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone

Compound Description: This compound consists of a pyridine ring substituted with an amino group at the 2-position. This amino group is further linked to an ethanone moiety, which bears a 1-(5-mercapto-1,3,4-oxadiazol-2-yl) group. The compound showed significant antimicrobial activity [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of compounds features an acetamide core with a 4-methyl-1,3-thiazol-2-yl group attached to the nitrogen atom and a [5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl moiety at the 2-position. These compounds were designed as potential therapeutic agents for Alzheimer’s disease and diabetes, exhibiting notable enzyme inhibitory activity [].

4-(5‐aryl‐1,3,4‐oxadiazol‐2‐yl)phenyl‐hydrazine Derivatives

Compound Description: This series features a phenylhydrazine core with a 4-(5-aryl-1,3,4-oxadiazol-2-yl) group at the 4-position. The synthesis utilizes a sydnone moiety as a protected hydrazine, which can be deprotected with HCl [].

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide

Compound Description: This series consists of an acetamide core with various N-alkyl/aryl substituents. A 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl group is attached to the 2-position of the acetamide through a sulfur linker. Many of these compounds exhibited antimicrobial activity [].

2-(5-Alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones

Compound Description: These compounds feature a 3H-benzo[f]chromen-3-one core with a 2-(5-alkyl-1,3,4-oxadiazol-2-yl) group at the 2-position. These compounds showed significant analgesic and antibacterial activities [].

2-((5-aryl-1,3,4-oxadiazol-2-yl) methoxy)-3-methyl quinoxaline and 3-methylquinoxalin-2-yl-2-(5-aryl-2H-tetrazol-2-yl)acetate Derivatives

Compound Description: These compounds involve either a quinoxaline ring substituted with a (5-aryl-1,3,4-oxadiazol-2-yl)methoxy group or a 3-methylquinoxalin-2-yl-2-(5-aryl-2H-tetrazol-2-yl)acetate structure. These variations highlight the diverse applications of heterocyclic chemistry in drug design, particularly targeting anti-inflammatory, analgesic, and anticonvulsant activities [].

4-(((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol

Compound Description: These compounds are characterized by a 2,6-dimethoxyphenol core structure. The phenol ring is substituted at the 4-position with an (((4-(5-(Aryl)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl) group. These compounds showed good antioxidant activity in DPPH and FRAP assays [].

1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H- indazole

Compound Description: This series involves a 1H-indazole scaffold with a 1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) group and a 3-((piperazin-1-yl)methyl) substituent. The synthesis starts from indazole, and the final compounds are assessed for their antimicrobial and nematicidal activities [].

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

Compound Description: These compounds feature an acetamide group linked to a 1,3-thiazol-2-yl substituent and a [5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl moiety at the 2-position. These compounds demonstrated potential as therapeutic agents, exhibiting enzyme inhibitory activity against cholinesterases and α-glucosidase [].

2-arylsulfonylimino-3,4- dimethyl-5-(5-S-substituted [, , ]oxadiazol- 2-yl)-2,3-dihydrothiazole derivatives

Compound Description: These compounds have a dihydrothiazole ring bearing a 2-arylsulfonylimino group at position 2, methyl groups at positions 3 and 4, and a 5-S-substituted [, , ]oxadiazol-2-yl moiety at position 5. They were studied for their plant growth stimulant activity [].

7-methyl-4-( 5-aryl-[ 1 , 3 , 4 ] oxadiazol-2-yl methyl )-chromen-2-one and its derivatives

Compound Description: This group of compounds consists of a chromen-2-one (coumarin) core with a 7-methyl group and a 4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl) substituent. The synthesis utilizes commercially available (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid as the starting material [].

2-(arylamino)-2-(5-aryl-1-ethenyl-1,3,4-oxadiazol-2-yl)propyl benzoate (or 4-bromobenzoate) Derivatives

Compound Description: This series of sterically congested 1,3,4-oxadiazole derivatives features an oxadiazole ring connected to a propyl benzoate or 4-bromobenzoate moiety. These compounds were synthesized through a one-pot, efficient four-component reaction [].

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

Compound Description: This series comprises an acetamide core with various N-substituents and a 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl} group attached to the 2-position. These compounds displayed antimicrobial activity and showed low hemolytic toxicity [].

Relevance: These compounds, like 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid, demonstrate the application of the 1,3,4-oxadiazole scaffold. The difference lies in the presence of the sulfur linker, the acetamide group, the different substituents, and the lack of a carboxylic acid function in the related compounds [].

5-(2,4-dichlorophenyl)-1,3,4- oxadiazol-2-yl substituted benzothioates

Compound Description: These compounds are benzothioate derivatives with a 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl substituent. They were evaluated for their in vitro antibacterial activity against both Gram-negative and Gram-positive bacterial strains [].

2-(3-pyridyl)-5-([(5-aryl-1,3,4-oxadiazol-2-yl) methylene]thio)-1,3,4-oxadiazoles

Compound Description: These compounds feature two 1,3,4-oxadiazole rings: one substituted with a 3-pyridyl group and the other with an aryl group, connected through a thiomethylene bridge. These compounds demonstrated potential antibacterial activity [].

3-(3-Acetyl-5-aroxymethylene-2,3-dihydro-1,3,4-oxadiazol-2-yl) Chromones

Compound Description: These compounds feature a chromone (benzopyrone) structure with a 3-(3-acetyl-5-aroxymethylene-2,3-dihydro-1,3,4-oxadiazol-2-yl) substituent. They were synthesized from substituted 3-formyl chromones and aroacetohydrazides [].

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide

Compound Description: This compound features a benzamide group attached to a 2-methylpropyl chain, which is further substituted with a 5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl group. The crystal structure of this compound was determined by X-ray diffraction analysis [].

1-{5-Aryl-2-(5-(4-Fluoro-Phenyl)-Thiophen-2-yl)-(1,3,4)Oxadiazol-3-yl}-Ethanone

Compound Description: This series of compounds features an ethanone moiety connected to a 1,3,4-oxadiazole ring. The oxadiazole ring is substituted with a 5-(4-fluoro-phenyl)-thiophen-2-yl group at the 2-position and an aryl group at the 5-position. These compounds were synthesized and evaluated for their in vitro anticancer activity [].

Overview

3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid is a synthetic compound characterized by its unique oxadiazole structure, which incorporates a difluoromethyl group. This compound is part of a broader class of oxadiazole derivatives, known for their diverse biological activities and applications in medicinal chemistry.

Source

The compound can be synthesized through various chemical methods, primarily involving the cyclization of hydrazides with difluoromethylating agents under controlled conditions. It has been studied for its potential as an enzyme inhibitor and is explored for various therapeutic applications.

Classification

3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid belongs to the class of heterocyclic compounds, specifically oxadiazoles. These compounds are recognized for their significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis Analysis

Methods

The synthesis of 3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid typically follows these steps:

  1. Preparation of Hydrazide: The process often starts with the formation of an acylhydrazide from a corresponding ester and hydrazine hydrate.
  2. Cyclization: The hydrazide is treated with a difluoromethylating agent under acidic conditions to promote the cyclization reaction that forms the oxadiazole ring. This step may require specific catalysts and controlled temperatures to optimize yield and purity .
  3. Formation of Propanoic Acid: Following the cyclization, further reactions may be performed to introduce the propanoic acid moiety.

Technical Details

The cyclization reaction is sensitive to temperature and pH; thus, precise control is necessary to ensure high yields. Industrially, production may utilize continuous flow reactors to enhance efficiency and scalability.

Molecular Structure Analysis

Structure

The molecular structure of 3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid features:

  • Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms.
  • Difluoromethyl Group: A substituent that enhances lipophilicity and metabolic stability.
  • Propanoic Acid Moiety: Provides acidity and potential reactivity in biological systems.

Data

The molecular formula is C7H8F2N2O3C_7H_8F_2N_2O_3, with a molecular weight of approximately 206.15 g/mol. The compound's structural integrity is crucial for its biological activity and interaction with target enzymes.

Chemical Reactions Analysis

Reactions

3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid can participate in several chemical reactions:

  1. Oxidation: Can be oxidized to yield various carboxylic acids or other derivatives using strong oxidizing agents like potassium permanganate.
  2. Reduction: The oxadiazole ring can undergo reduction to form more saturated compounds using reducing agents such as lithium aluminum hydride.
  3. Substitution: The difluoromethyl group can be substituted under specific conditions to introduce different functional groups .

Technical Details

Each reaction type requires specific reagents and conditions:

  • Oxidation reactions typically involve strong oxidizers.
  • Reduction reactions may necessitate anhydrous conditions.
  • Substitution reactions often require bases like sodium hydride.
Mechanism of Action

Process

The mechanism of action for 3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid primarily involves its role as an inhibitor of histone deacetylase 6 (HDAC6). The difluoromethyl group enhances binding affinity through a two-step slow-binding mechanism that stabilizes the interaction with HDAC6 .

Data

This inhibition has implications in cancer therapy and neurodegenerative diseases due to the role of histone deacetylases in gene regulation and cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic acid group.
  • Stability: The presence of the difluoromethyl group contributes to enhanced stability against metabolic degradation compared to similar compounds lacking this substituent .
Applications

Scientific Uses

3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid has various applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects as an HDAC6 inhibitor.
  2. Biological Research: Used as a tool compound in studies exploring epigenetic regulation.
  3. Material Science: Explored for developing new materials with unique properties due to its distinct chemical structure .

Properties

CAS Number

1178153-34-8

Product Name

3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid

IUPAC Name

3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoic acid

Molecular Formula

C6H6F2N2O3

Molecular Weight

192.122

InChI

InChI=1S/C6H6F2N2O3/c7-5(8)6-10-9-3(13-6)1-2-4(11)12/h5H,1-2H2,(H,11,12)

InChI Key

KOBXYOAENUITRX-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C1=NN=C(O1)C(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.